(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol
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Overview
Description
The compound (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol is a complex organic molecule with a unique structure It belongs to the class of cycloocta-1,3-dioxole derivatives and is characterized by its hexahydrocycloocta[d][1,3]dioxole ring system with two hydroxyl groups at positions 4 and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Cycloocta[d][1,3]dioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxole ring.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at the desired positions. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diketones, while reduction with NaBH4 can produce diols.
Scientific Research Applications
(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The compound’s unique ring structure also allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,3-dioxole-4,9-diol: Lacks the dimethyl groups at the 2,2-positions.
Hexahydrocycloocta[d][1,3]dioxole: Does not have hydroxyl groups at positions 4 and 9.
Dimethylcycloocta[d][1,3]dioxole: Similar structure but without hydroxyl groups.
Uniqueness
- The presence of both hydroxyl and dimethyl groups in (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol makes it unique compared to its analogs. This combination of functional groups enhances its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol |
InChI |
InChI=1S/C11H18O4/c1-11(2)14-9-7(12)5-3-4-6-8(13)10(9)15-11/h3-4,7-10,12-13H,5-6H2,1-2H3/b4-3-/t7-,8-,9-,10-/m0/s1 |
InChI Key |
GZPXIJJVDWCWLC-LTPMQZMNSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C/C=C\C[C@@H]([C@@H]2O1)O)O)C |
Canonical SMILES |
CC1(OC2C(CC=CCC(C2O1)O)O)C |
Origin of Product |
United States |
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